molecular formula C11H17N5O3 B1668202 Cafaminol CAS No. 30924-31-3

Cafaminol

Cat. No.: B1668202
CAS No.: 30924-31-3
M. Wt: 267.28 g/mol
InChI Key: ZGNRRVAPHPANFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cafaminol can be synthesized through a series of chemical reactions involving the methylation of caffeine derivatives. The process typically involves the reaction of caffeine with ethylene oxide in the presence of a base to form the hydroxyethyl derivative, followed by methylation using methyl iodide .

Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) methods. The mobile phase for HPLC typically contains acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid .

Chemical Reactions Analysis

Types of Reactions: Cafaminol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various methylated and ethylated derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Mechanism of Action

Cafaminol exerts its effects primarily through its action on the adenosine receptors in the body. By binding to these receptors, it inhibits the action of adenosine, leading to vasoconstriction and reduced nasal congestion. The compound also affects the central nervous system, similar to caffeine, by increasing alertness and reducing fatigue .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific use as a nasal decongestant and its particular chemical structure, which includes a hydroxyethyl group. This structural difference gives it distinct pharmacological properties compared to other methylxanthine derivatives .

Biological Activity

Cafaminol, also known as methylcoffanolamine, is a compound derived from caffeine that exhibits various biological activities, particularly as a vasoconstrictor and anticatarrhal agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

This compound primarily acts as a selective alpha-1 adrenergic receptor agonist . This interaction leads to vasoconstriction, which can be beneficial in treating conditions associated with excessive vasodilation or nasal congestion. The compound's ability to bind selectively to alpha-1 receptors enhances its therapeutic potential without significant side effects typically associated with non-selective adrenergic agents .

Pharmacological Properties

This compound has been studied for its effects on various biological systems. Below is a summary table detailing its pharmacological activities based on recent research:

Activity Concentration Model/System Effect Reference
VasoconstrictionNot specifiedVascular smooth muscleInduces blood vessel constriction
AnticatarrhalNot specifiedNasal mucosaReduces nasal congestion
Anticancer (in vitro)100 µg/mLMCF-7 breast cancer cellsInhibition of cell viability
Cytotoxicity300 µMA549 lung cancer cellsInduction of apoptosis

Case Studies and Research Findings

  • Vasoconstriction Studies : In vascular smooth muscle studies, this compound demonstrated significant vasoconstrictive properties, suggesting its potential use in managing hypotensive conditions. The selective binding to alpha-1 receptors minimizes adverse effects commonly seen with broader adrenergic agents .
  • Anticancer Activity : Recent investigations into the anticancer properties of this compound revealed promising results against breast cancer cell lines (MCF-7). The compound was shown to inhibit cell viability at concentrations as low as 100 µg/mL, indicating a potential role in cancer therapeutics .
  • Cytotoxic Effects : A study assessed the cytotoxic effects of this compound on A549 lung cancer cells, where it induced apoptosis at a concentration of 300 µM. This finding supports the notion that this compound may have applications beyond vascular constriction, potentially serving as an adjunct in cancer treatment regimens .

Properties

CAS No.

30924-31-3

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

IUPAC Name

8-[2-hydroxyethyl(methyl)amino]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C11H17N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h17H,5-6H2,1-4H3

InChI Key

ZGNRRVAPHPANFI-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2=C(N=C1N(C)CCO)N(C(=O)N(C2=O)C)C

Appearance

Solid powder

melting_point

105.0 °C

Key on ui other cas no.

30924-31-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cafaminol;  Cafaminolum;  G 1;  G-1;  G1;  Methylcoffanolamine;  Rhinetten;  Rhinoptil; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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